molecular formula C12H9ClN4O B12758077 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-pyrazinyl- CAS No. 89659-98-3

2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-pyrazinyl-

Cat. No.: B12758077
CAS No.: 89659-98-3
M. Wt: 260.68 g/mol
InChI Key: LVBAEIRVJPVKQY-UHFFFAOYSA-N
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Description

2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-pyrazinyl- is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-pyrazinyl- typically involves the cyclocarbonylation of 1,2-diaminobenzenes. Common reagents used in this process include 1,1’-carbonyldiimidazole, phosgene, triphosgene, and ureas . The reaction conditions often require precisely controlled or inert environments, high temperatures, and long reaction times to achieve good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The choice of reagents and conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-pyrazinyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups onto the benzimidazole core.

Scientific Research Applications

2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-pyrazinyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-pyrazinyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of tubulin polymerization, which is crucial for cell division . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzimidazolinone
  • 2-Benzimidazolol
  • 2-Benzimidazolone
  • 2 (3H)-Benzimidazolone
  • 1,3-Dihydro-2H-benzimidazol-2-one
  • 2-Hydroxybenzimidazole
  • N,N’- (1,2-Phenyleneurea)
  • o-Phenyleneurea
  • Urea, N,N’- (1,2-phenylene)-
  • Benzamidazole-2 (3H)-one
  • 2-Oxobenzimidazole
  • 2 (3H)-Oxobenzimidazole
  • 2-Hydroxy-1H-benzimidazole

Uniqueness

What sets 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-pyrazinyl- apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chloro and methyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

89659-98-3

Molecular Formula

C12H9ClN4O

Molecular Weight

260.68 g/mol

IUPAC Name

5-chloro-1-methyl-3-pyrazin-2-ylbenzimidazol-2-one

InChI

InChI=1S/C12H9ClN4O/c1-16-9-3-2-8(13)6-10(9)17(12(16)18)11-7-14-4-5-15-11/h2-7H,1H3

InChI Key

LVBAEIRVJPVKQY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N(C1=O)C3=NC=CN=C3

Origin of Product

United States

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